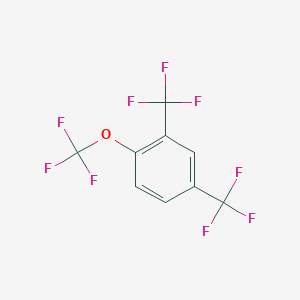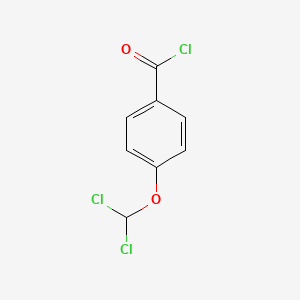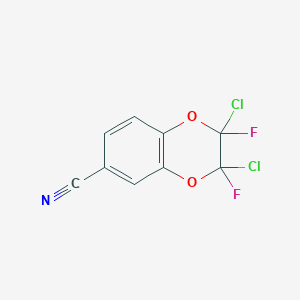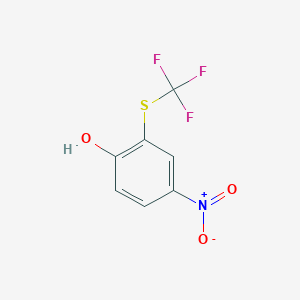
4-Nitro-2-(trifluoromethylthio)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-(trifluoromethylthio)phenol, also known as 4-NTP, is an aromatic nitro compound that is used in various scientific research applications. It is a yellow, crystalline solid that is soluble in most organic solvents. 4-NTP has many properties that make it useful in scientific research, including its low toxicity, stability, and solubility.
科学研究应用
4-Nitro-2-(trifluoromethylthio)phenol is used in many scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used as a reagent in organic synthesis for the preparation of a wide range of compounds, such as amides, esters, and sulfonamides. This compound is also used in drug discovery as a starting material for the synthesis of biologically active compounds. In biochemistry, this compound is used as a probe for the study of enzymes and proteins.
作用机制
4-Nitro-2-(trifluoromethylthio)phenol is a reactive compound that is capable of forming covalent bonds with proteins and enzymes, which can affect their function. The nitro group of this compound is highly reactive, and it can react with the nucleophilic amino acid residues of proteins and enzymes. This reaction leads to a covalent bond formation between this compound and the protein or enzyme, resulting in the modification of the protein or enzyme’s structure and function.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. This compound has also been shown to inhibit the activity of several proteins, including caspase-3 and glycogen synthase kinase-3. In addition, this compound has been shown to modulate the expression of various genes, including those involved in inflammation.
实验室实验的优点和局限性
4-Nitro-2-(trifluoromethylthio)phenol has several advantages that make it useful in laboratory experiments. It is a stable compound and can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle and use in experiments. Furthermore, this compound is soluble in most organic solvents, allowing for easy manipulation and handling.
However, there are some limitations of this compound that should be taken into consideration. This compound is a reactive compound and can react with proteins and enzymes, leading to the modification of their structure and function. This can result in unexpected and unpredictable results in experiments. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The use of 4-Nitro-2-(trifluoromethylthio)phenol in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the use of this compound to study the structure and function of proteins and enzymes. This compound can be used to selectively modify proteins and enzymes and to study the effects of these modifications on their structure and function. Another potential direction is the use of this compound to study the regulation of gene expression. This compound can be used to modulate the expression of various genes, which can be used to study the mechanisms of gene regulation. Finally, this compound can be used to study the effects of drugs on biochemical processes. By selectively modifying proteins and enzymes with this compound, researchers can study the effects of drugs on these processes.
合成方法
4-Nitro-2-(trifluoromethylthio)phenol is synthesized by the reaction of 4-nitrophenol with trifluoromethylthiol in aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7-9. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is isolated and purified by recrystallization.
属性
IUPAC Name |
4-nitro-2-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15-6-3-4(11(13)14)1-2-5(6)12/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVQVYWZFNICQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)
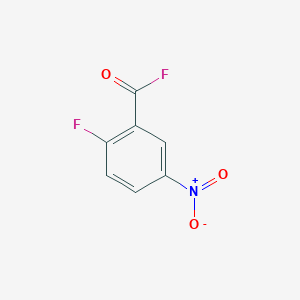
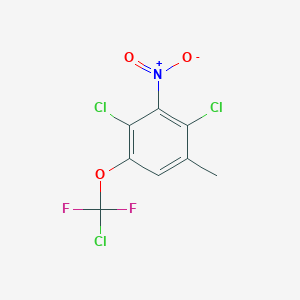
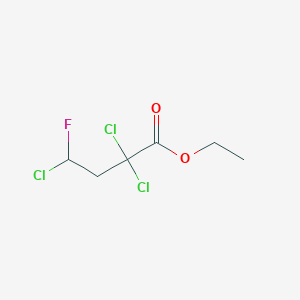
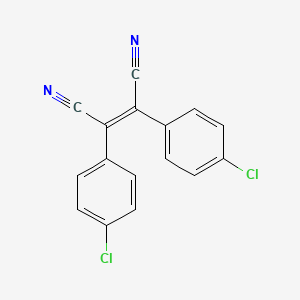
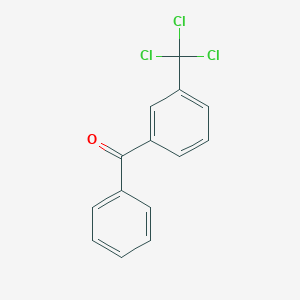
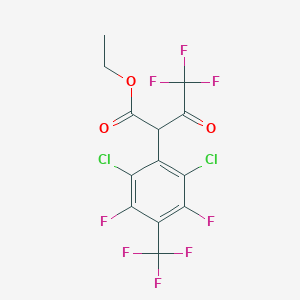

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
